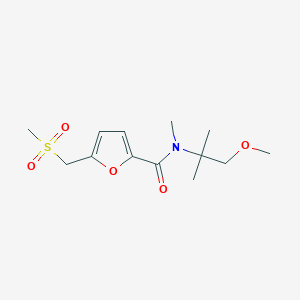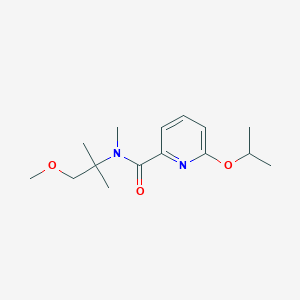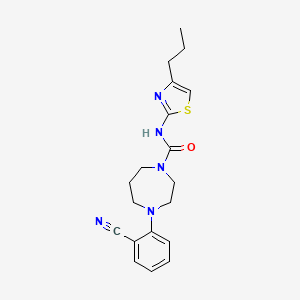![molecular formula C15H24N2O3S B6965028 N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide](/img/structure/B6965028.png)
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the morpholine ring, which is further linked to an ethanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide typically involves the following steps:
Formation of the Benzylmorpholine Intermediate: The initial step involves the reaction of morpholine with benzyl chloride to form 2-benzylmorpholine.
Alkylation: The benzylmorpholine intermediate is then reacted with 2-chloroethylamine to introduce the ethyl group, forming 2-(2-benzylmorpholin-4-yl)ethylamine.
Sulfonation: Finally, the ethylamine derivative is reacted with ethanesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It can be utilized as an intermediate in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The ethanesulfonamide group may enhance the compound’s solubility and stability, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide
Uniqueness
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide is unique due to its specific structural features, such as the combination of a benzyl group, morpholine ring, and ethanesulfonamide group
Eigenschaften
IUPAC Name |
N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-2-21(18,19)16-8-9-17-10-11-20-15(13-17)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWPZLKDNXVWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-chloro-2-fluorophenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B6964952.png)


![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)

![6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964984.png)
![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)
![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)
![2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6965011.png)
![2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine](/img/structure/B6965014.png)
![N-[2-(hydroxymethyl)-3-methylbutyl]furan-3-carboxamide](/img/structure/B6965021.png)
![5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
![[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]urea](/img/structure/B6965048.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2-methoxy-6-methylpyridin-3-yl)methanone](/img/structure/B6965053.png)
